

# Unveiling Off-Target Interactions: A Comparative Analysis of Indazole-Derived Kinase Inhibitors

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## Compound of Interest

Compound Name: 1-Boc-7-fluoro-1H-indazole

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For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount to developing safer and more effective therapeutics. This guide provides a comparative analysis of the off-target effects of kinase inhibitors featuring the indazole scaffold, a common motif in kinase drug discovery. Due to the scarcity of public data on inhibitors derived specifically from **1-Boc-7-fluoro-1H-indazole**, this analysis focuses on a prominent indazole-containing compound, AZD4547, and compares it with a structurally distinct inhibitor targeting the same primary kinase family.

AZD4547 is a potent, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3.[1][2] To provide a meaningful comparison, we will analyze its off-target profile alongside another clinical-stage FGFR inhibitor, Infigratinib (NVP-BGJ398), which also targets FGFR1-3 but possesses a different chemical scaffold.[3][4][5] Understanding the differential off-target binding of these molecules can offer insights into the role of the core scaffold in kinase selectivity and may help predict potential adverse effects or opportunities for drug repurposing.

## Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, contribute to the drug's efficacy through polypharmacology. Comprehensive kinome profiling is the most direct method for assessing inhibitor selectivity.[6]

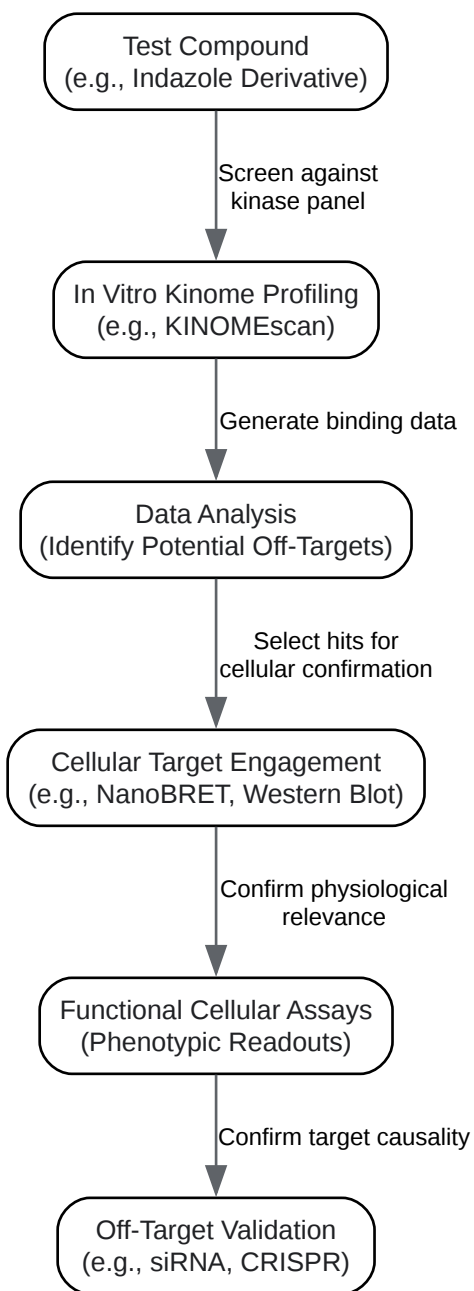
Below is a summary of the inhibitory activities of AZD4547 and Infigratinib against their primary targets and a selection of notable off-targets identified through kinome scanning. The data is presented as IC<sub>50</sub> (half-maximal inhibitory concentration) or K<sub>d</sub> (dissociation constant) values, with lower values indicating higher potency.

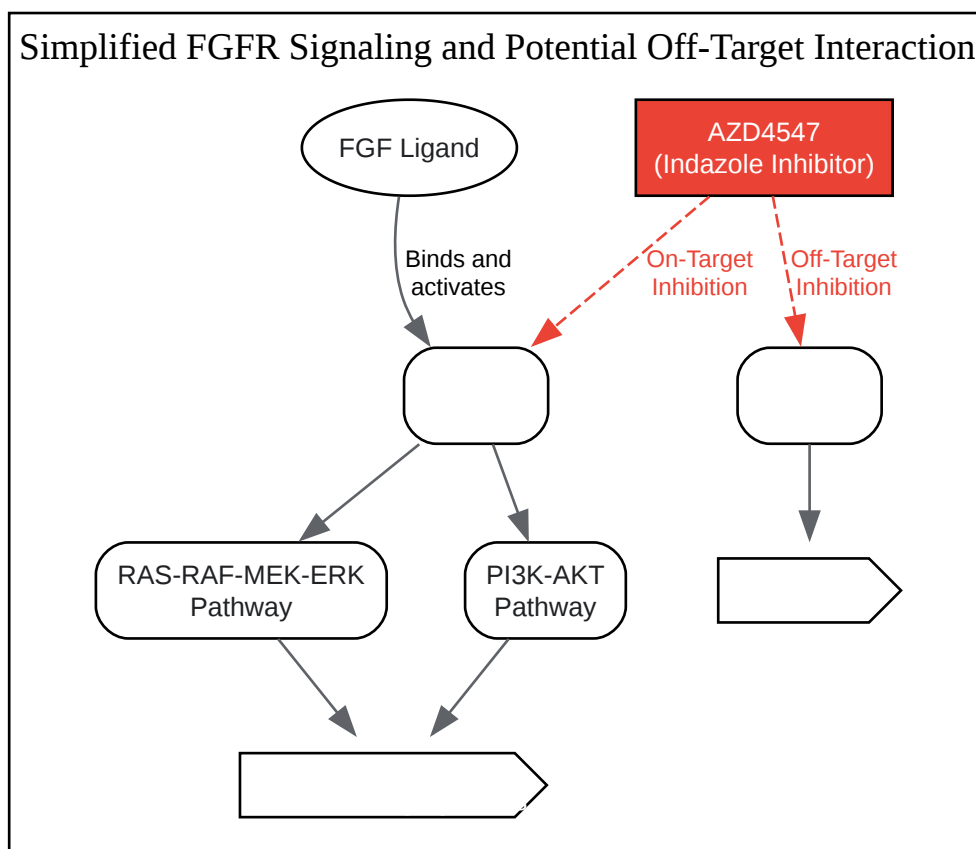
Kinase Target	AZD4547 (IC50/Kd in nM)	Infigratinib (NVP-BGJ398) (IC50 in nM)	Comments
Primary Targets	Both are potent inhibitors of the FGFR family.		
FGFR1	0.2[2]	1	
FGFR2	2.5[2]	<1	
FGFR3	1.8[2]	1	
Key Off-Targets	Differences in off-target profiles may predict different side-effect profiles.		
VEGFR2 (KDR)	285[1]	>1000	AZD4547 shows moderate activity against VEGFR2, a key mediator of angiogenesis.
c-Kit	High Affinity (Kd not specified)[7]	>1000	Off-target activity at c-Kit can be associated with myelosuppression.[7]
RIPK1	12[7]	Not reported	AZD4547 is a potent inhibitor of RIPK1, suggesting a potential role in necroptosis.[7][8]
IGF1R	829[1]	Not reported	Weaker off-target activity.

## Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating kinase inhibitors and their biological context, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

## Experimental Workflow: Kinase Inhibitor Off-Target Profiling





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